(R)-tert-Butyl 3-(Benzyloxy)pyrrolidine-1-carboxylate
Overview
Description
®-tert-Butyl 3-(Benzyloxy)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butyl group, a benzyloxy group, and a pyrrolidine ring. This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-(Benzyloxy)pyrrolidine-1-carboxylate typically involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions. This method allows for the efficient formation of tert-butyl esters through Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation . Another approach involves the use of flow microreactors, which provide a more efficient, versatile, and sustainable method for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow microreactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 3-(Benzyloxy)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like tert-butyl hydroperoxide, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of ®-tert-Butyl 3-(Benzyloxy)pyrrolidine-1-carboxylate depend on the specific reaction conditions and reagents used. These products can include various esters, amides, and other derivatives.
Scientific Research Applications
®-tert-Butyl 3-(Benzyloxy)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological processes and as a tool for probing biochemical pathways.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-(Benzyloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound shares the tert-butyl group and has similar reactivity patterns.
3(5)-Substituted Pyrazoles: These compounds exhibit tautomerism and are used as building blocks in organic synthesis.
Uniqueness
®-tert-Butyl 3-(Benzyloxy)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its versatility and reactivity make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
tert-butyl (3R)-3-phenylmethoxypyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-10-9-14(11-17)19-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDPVESSAGLHJB-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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